molecular formula C10H14N2O4S B5835568 2-(4-methoxy-N-methylsulfonylanilino)acetamide

2-(4-methoxy-N-methylsulfonylanilino)acetamide

Cat. No.: B5835568
M. Wt: 258.30 g/mol
InChI Key: FCTFHQPKNNHEPK-UHFFFAOYSA-N
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Description

2-(4-methoxy-N-methylsulfonylanilino)acetamide is an organic compound characterized by its unique chemical structure, which includes a methoxy group, a methylsulfonyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-N-methylsulfonylanilino)acetamide typically involves the reaction of 4-methoxyaniline with methylsulfonyl chloride to form 4-methoxy-N-methylsulfonylaniline. This intermediate is then reacted with chloroacetic acid to yield the final product, this compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-N-methylsulfonylanilino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-(4-hydroxy-N-methylsulfonylanilino)acetamide, while reduction of the nitro group can produce 2-(4-amino-N-methylsulfonylanilino)acetamide .

Scientific Research Applications

2-(4-methoxy-N-methylsulfonylanilino)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(4-methoxy-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets in cells. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit histone deacetylases, which play a role in regulating gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxy-N-methylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylsulfonyl groups contribute to its reactivity and potential therapeutic effects, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-(4-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4S/c1-16-9-5-3-8(4-6-9)12(7-10(11)13)17(2,14)15/h3-6H,7H2,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTFHQPKNNHEPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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